molecular formula C10H13BrN2O2 B8378364 5-Bromo-2-diethylamino-nicotinic acid

5-Bromo-2-diethylamino-nicotinic acid

Cat. No. B8378364
M. Wt: 273.13 g/mol
InChI Key: WOIGINIIETXYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582637B2

Procedure details

880 mg (4.00 mmol) of 5-bromo-2-fluoronicotinic acid was dissolved in 3 ml of acetonitrile. 1.0 ml (9.7 mmol) of diethylamine was added and the resulting mixture heated to 80° C. for 18 h. The mixture was evaporated and the resulting brown oil used without further purification. MS: m/z 273 [MH+].
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](F)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH2:12]([NH:14][CH2:15][CH3:16])[CH3:13]>C(#N)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:14]([CH2:15][CH3:16])[CH2:12][CH3:13])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)O)C1)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)NCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting brown oil used without further purification

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC(=C(C(=O)O)C1)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.